[4-(3-Nitrobenzyl)piperazin-1-yl](phenyl)methanone
Description
4-(3-Nitrobenzyl)piperazin-1-ylmethanone (CAS: 5822-66-2) is a piperazine-based compound featuring a phenylmethanone core substituted with a 3-nitrobenzyl group. This structure combines aromatic and heterocyclic components, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-6-2-1-3-7-16)20-11-9-19(10-12-20)14-15-5-4-8-17(13-15)21(23)24/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMXHFFCXNWACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973784 | |
| Record name | {4-[(3-Nitrophenyl)methyl]piperazin-1-yl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5822-66-2 | |
| Record name | {4-[(3-Nitrophenyl)methyl]piperazin-1-yl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone typically involves the nucleophilic substitution reaction of N-Boc-piperazine with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures . The resulting intermediate is then deprotected and reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for 4-(3-Nitrobenzyl)piperazin-1-ylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrobenzyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro to amine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Piperazine derivatives have been extensively studied for their antidepressant properties. The incorporation of a nitro group in 4-(3-Nitrobenzyl)piperazin-1-ylmethanone enhances its interaction with serotonin receptors, which are crucial in the modulation of mood. Studies have shown that compounds with similar structures exhibit significant binding affinities towards serotonin receptors, suggesting potential use as antidepressants .
Inhibition of Glycine Transporters
Research indicates that piperazine derivatives can act as inhibitors of glycine transporters (GLYT1). The structural modifications in 4-(3-Nitrobenzyl)piperazin-1-ylmethanone may enhance its efficacy as a GLYT1 inhibitor, which is relevant for treating conditions like schizophrenia and other neuropsychiatric disorders .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 4-(3-Nitrobenzyl)piperazin-1-ylmethanone | GLYT1 Inhibition | TBD |
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar piperazine derivatives have shown effectiveness against various bacterial strains, indicating that 4-(3-Nitrobenzyl)piperazin-1-ylmethanone could be evaluated for its antibacterial properties .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can be beneficial for treating hyperpigmentation disorders. Compounds related to 4-(3-Nitrobenzyl)piperazin-1-ylmethanone have demonstrated inhibitory effects on tyrosinase activity, making them candidates for cosmetic applications aimed at skin lightening .
| Compound | Tyrosinase Inhibition IC50 (µM) |
|---|---|
| 4-(3-Nitrobenzyl)piperazin-1-ylmethanone | TBD |
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone to various biological targets. These studies help elucidate the mechanism of action and optimize the compound for enhanced biological activity .
Case Study 1: Antidepressant Efficacy
A study involving a series of piperazine derivatives demonstrated that compounds structurally similar to 4-(3-Nitrobenzyl)piperazin-1-ylmethanone exhibited significant antidepressant-like effects in animal models. These effects were attributed to increased serotonin levels in the brain, highlighting the compound's potential as a therapeutic agent.
Case Study 2: Tyrosinase Inhibition
In vitro assays showed that certain derivatives of piperazine, including those with nitro substitutions, effectively inhibited tyrosinase activity. This suggests that modifications to the piperazine structure can lead to enhanced potency against hyperpigmentation.
Mechanism of Action
The mechanism of action of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperazine ring can interact with various receptors and enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues with Nitro Substituents
| Compound Name | Substituent Position/Group | Key Data | Reference |
|---|---|---|---|
| (4-(4-Nitrophenyl)piperazin-1-yl)(phenyl)methanone | Nitro at benzyl 4-position | Yield: 87%; ESI-MS: [M+H]+ 318.2; ¹H-NMR (δ 8.16, d, J=9.4 Hz, aromatic protons) | |
| 4-(3-Methoxy-4-nitrophenyl)piperazin-1-ylmethanone | 3-Methoxy, 4-nitro on benzyl | Melting point: 185–187°C; IR/NMR confirmed methoxy and nitro groups | |
| (4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone | Reduced nitro to amino, 3-methoxy | Yield: 83%; Dark brown viscous oil; Post-reduction derivative of nitro analog | |
| (4-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone | 4-Nitro, 3-CF₃ on phenyl | Molecular weight: 379.33; Trifluoromethyl enhances lipophilicity |
Key Observations :
- Substituent Position : The 3-nitrobenzyl group in the target compound contrasts with 4-nitro analogs (e.g., ), which may alter steric and electronic interactions.
- Functional Groups : Methoxy or trifluoromethyl substitutions (e.g., ) modulate electronic properties and solubility.
- Synthetic Yields : Higher yields (e.g., 87% in ) are achieved with simpler substituents, while complex groups (e.g., propoxy linkers in ) reduce yields to 18%.
Pharmacological and Binding Properties
Key Observations :
- Enzyme Inhibition : Nitro-substituted analogs (e.g., ) show enhanced anticholinesterase and antiparasitic activities due to electron-withdrawing effects.
Physicochemical Properties
| Compound Name | Melting Point/State | Spectral Data | Reference |
|---|---|---|---|
| 4-(3-Methoxy-4-nitrophenyl)piperazin-1-ylmethanone | 185–187°C (crystalline solid) | ¹H-NMR: δ 3.85 (methoxy), δ 8.10 (nitro-aromatic) | |
| 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine | Not reported | Fluorine substituent may enhance metabolic stability | |
| (3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone | Not reported | Methoxy groups increase hydrophilicity |
Key Observations :
- Melting Points: Crystalline nitro-substituted compounds (e.g., ) have higher melting points (>180°C) compared to oily reduced-amino derivatives.
- Spectral Confirmation : ¹H-NMR and IR data consistently validate substituent positions (e.g., methoxy δ 3.85 in ).
Biological Activity
The compound 4-(3-Nitrobenzyl)piperazin-1-ylmethanone is an intriguing molecule in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms through which it exerts its effects, supported by case studies and relevant data.
Synthesis of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone
The synthesis of this compound typically involves the reaction of piperazine derivatives with nitro-substituted benzyl halides. The following general reaction scheme outlines the synthetic pathway:
-
Preparation of 3-Nitrobenzyl Bromide :
- 3-Nitrobenzyl alcohol is converted to its bromide using phosphorus tribromide (PBr3).
-
Formation of Piperazine Derivative :
- Piperazine is reacted with the bromide in the presence of a base (e.g., potassium carbonate) to yield the desired piperazine derivative.
-
Coupling with Phenyl Methanone :
- The piperazine derivative is then coupled with phenyl methanone under acidic conditions to form 4-(3-Nitrobenzyl)piperazin-1-ylmethanone.
The biological activity of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone can be attributed to its interaction with various biological targets, including:
- Tyrosinase Inhibition : This compound has shown potential as a tyrosinase inhibitor, which is significant in treating hyperpigmentation disorders. Tyrosinase catalyzes the rate-limiting step in melanin biosynthesis, and inhibitors can help manage conditions like melasma and age spots.
- Dopamine Receptor Modulation : Similar compounds have demonstrated affinity for dopamine receptors, particularly D2 and D3 subtypes, indicating potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.
Case Studies
- In Vitro Evaluation : A study assessed the inhibitory effects of related piperazine derivatives on tyrosinase activity. Compounds with similar structures exhibited IC50 values ranging from low micromolar concentrations (e.g., 1.5 μM for 4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone) suggesting that modifications can significantly enhance potency against tyrosinase .
- Dopamine Receptor Binding Studies : Research on piperazine hybrids indicated high selectivity for D2 and D3 receptors, with some derivatives showing 10-fold higher potency compared to reference compounds like quinpirole .
Data Tables
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone | Tyrosinase | 1.5 | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | Tyrosinase | 0.18 | |
| Hybrid Piperazine Derivative | D2/D3 Receptors | ~10 (selectivity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
